
4-Hydroxy-4-methyl-2-pentynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-2-pentynenitrile is an organic compound with the molecular formula C6H7NO It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-pentynenitrile typically involves the reaction of acetone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 0-40°C and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of catalysts such as ion exchange resins and magnesium hydroxide can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-2-pentynenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of 4-methyl-2-pentynal.
Reduction: Formation of 4-hydroxy-4-methyl-2-pentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Hydroxy-4-methyl-2-pentynenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-2-pentynenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the nitrile group.
4-Hydroxy-4-methyl-2-pentenoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Hydroxy-4-methyl-2-pentynenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a pentynyl chain. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
32837-87-9 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-hydroxy-4-methylpent-2-ynenitrile |
InChI |
InChI=1S/C6H7NO/c1-6(2,8)4-3-5-7/h8H,1-2H3 |
InChI Key |
LAHLMBPINRTSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


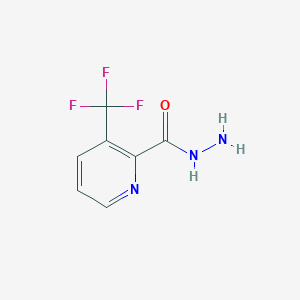
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
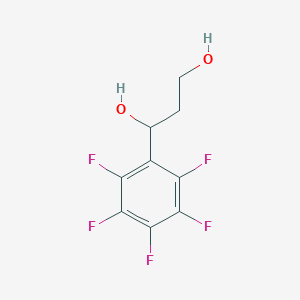

![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)

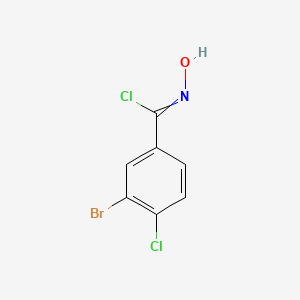
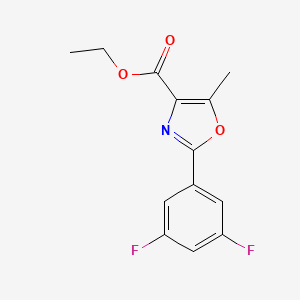

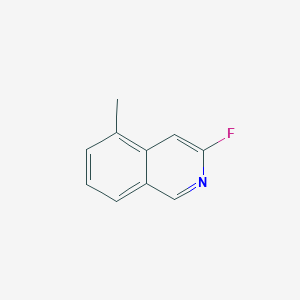
![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
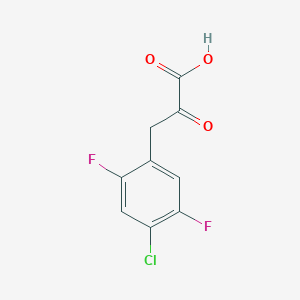
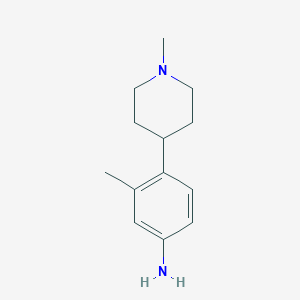
![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)
